

ML115: A Chemical Probe for the Potent and Selective Activation of STAT3

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Compound of Interest

Compound Name: ML115

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor involved in a myriad of cellular processes, including proliferation, survival, and inflammation. Its dysregulation is implicated in numerous pathologies, most notably cancer, making it a significant target for therapeutic intervention. The development of selective chemical probes is crucial for dissecting the complex biology of STAT3. This technical guide provides a comprehensive overview of **ML115** (CID-619100), a potent and highly selective small-molecule activator of STAT3. This document details its pharmacological properties, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to ML115

ML115 is a novel chemical probe belonging to the isoxazole carboxamide scaffold, identified through a high-throughput screening campaign by the NIH Molecular Libraries Program.^[1] It acts as a potent agonist of STAT3, enhancing its transcriptional activity, particularly in the presence of co-stimulants like Interleukin-6 (IL-6).^[1] A key feature of **ML115** is its remarkable selectivity for STAT3 over other closely related signaling proteins, such as STAT1, STAT5, and NF-κB, making it an invaluable tool for targeted research into STAT3-mediated pathways.^[1] Furthermore, **ML115** has been shown to upregulate the expression of known STAT3-dependent oncogenes, such as BCL3, providing a functional readout of its activity in a cellular

context.[\[1\]](#) This guide serves to equip researchers with the necessary information to effectively utilize **ML115** in their studies.

Data Presentation: Quantitative Profile of ML115

The following tables summarize the key quantitative data that define the potency, selectivity, and cellular activity of **ML115**.

Table 1: Potency and Selectivity of **ML115**

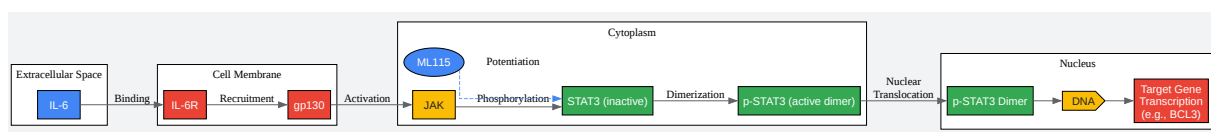
Target	Assay Type	Metric	Value	Reference
STAT3	Luciferase Reporter Assay	EC50	2.0 nM	[1]
STAT1	Luciferase Reporter Assay	EC50	> 56 μ M	[1]
NF- κ B	Luciferase Reporter Assay	Activity	Inactive	[1]
Selectivity	(STAT1 EC50 / STAT3 EC50)	Fold Selectivity	>28,000	[1]

Table 2: Cellular Activity and Physicochemical Properties of **ML115**

Parameter	Assay / Method	Result / Value	Reference
Downstream Gene Regulation	BCL3 QPCR Assay	Active	[1]
Cell Viability	Cell Viability Counterscreen	> 56 μ M	[1]
Cell Lines	HT-1080 (STAT3), NIH-3T3 (STAT1)	No cytotoxicity observed	[1]
IUPAC Name	-	N-(4-chloro-2,5-dimethoxyphenyl)-5-cyclopropyl-1,2-isoxazole-3-carboxamide	Probe Report
Molecular Weight	-	322.74 g/mol	Probe Report
Molecular Formula	-	C15H15ClN2O4	Probe Report

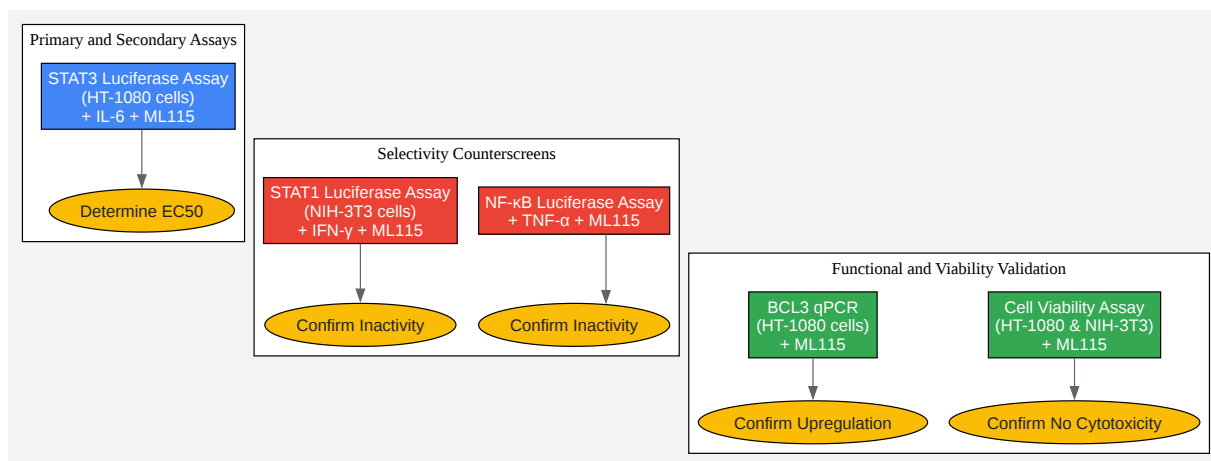
Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is essential for a clear understanding of **ML115**'s function and characterization. The following diagrams were generated using Graphviz (DOT language) to illustrate these processes.



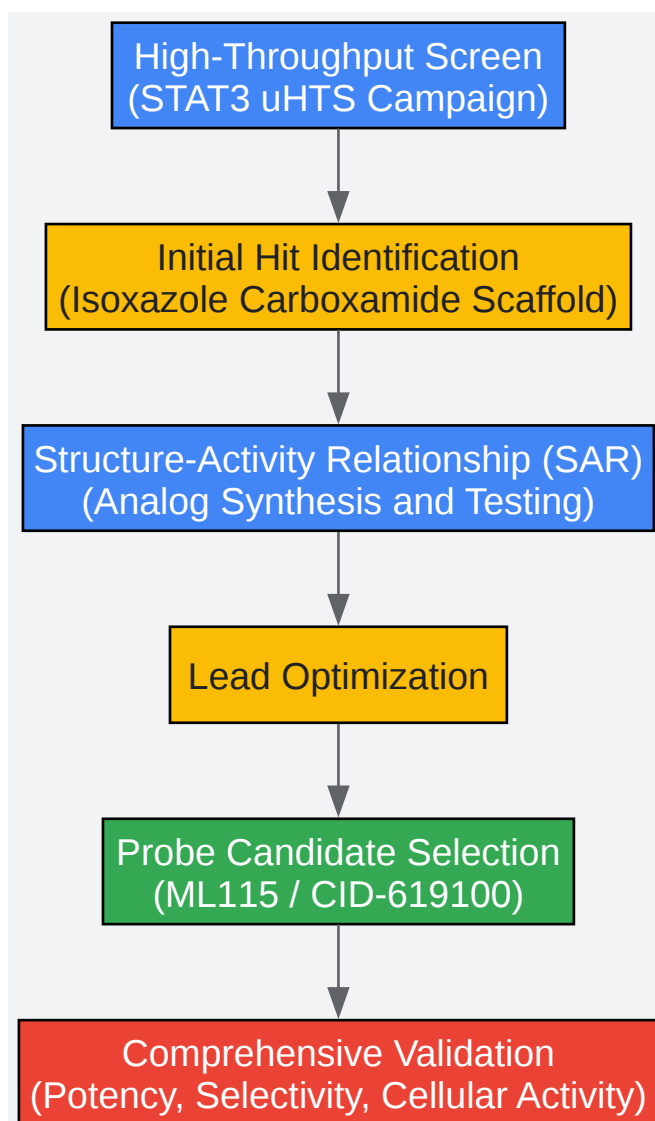
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Caption: Canonical STAT3 signaling pathway activated by IL-6 and potentiated by **ML115**.



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Caption: Experimental workflow for the characterization of **ML115**.



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Caption: Logical progression of **ML115** chemical probe development.

Experimental Protocols

The following protocols are representative methodologies for the key experiments cited in the characterization of **ML115**. These are intended as a guide and may require optimization for specific laboratory conditions.

STAT3 Luciferase Reporter Gene Assay

This assay quantifies the transcriptional activity of STAT3 in response to stimulation.

- Cell Line: HT-1080 human fibrosarcoma cells stably expressing a STAT3-responsive luciferase reporter construct.
- Reagents:
 - Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL).
 - Recombinant Human Interleukin-6 (IL-6).
 - **ML115** stock solution in DMSO.
 - Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
 - White, clear-bottom 96-well plates.
- Protocol:
 - Cell Seeding: Seed HT-1080 STAT3 reporter cells in 96-well plates at a density of 30,000 cells/well in 100 µL of growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
 - Compound Preparation: Prepare serial dilutions of **ML115** in serum-free DMEM.
 - Cell Treatment:
 - Gently remove the growth medium from the cells.
 - Add the **ML115** dilutions to the wells.
 - Add IL-6 to a final concentration of approximately 10 ng/mL to all wells except for the unstimulated control.
 - Include a vehicle control (DMSO) and an unstimulated control (serum-free medium only).
 - Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
 - Luminescence Reading:

- Equilibrate the plate to room temperature.
- Add 100 μ L of luciferase assay reagent to each well.
- Incubate for 15-30 minutes at room temperature with gentle agitation.
- Measure luminescence using a microplate luminometer.
- Data Analysis: Normalize the data to the stimulated control (IL-6 + vehicle) and calculate the EC50 value for **ML115**.

Selectivity Counterscreen Assays (STAT1 and NF- κ B)

These assays are performed to determine the selectivity of **ML115**.

- STAT1 Assay:
 - Cell Line: NIH-3T3 mouse embryonic fibroblast cells stably expressing a STAT1-responsive (GAS) luciferase reporter.
 - Stimulant: Recombinant Mouse Interferon-gamma (IFN- γ) at a concentration of approximately 1 ng/mL.
 - Protocol: Follow the same procedure as the STAT3 assay, substituting the cell line and stimulant.
- NF- κ B Assay:
 - Cell Line: A suitable cell line (e.g., HEK293 or NIH-3T3) stably expressing an NF- κ B-responsive luciferase reporter.
 - Stimulant: Recombinant Human Tumor Necrosis Factor-alpha (TNF- α) at a concentration of approximately 10 ng/mL.
 - Protocol: Follow the same procedure as the STAT3 assay, substituting the cell line and stimulant, with a shorter incubation time of 6 hours post-stimulation.

BCL3 Gene Expression Analysis by Quantitative PCR (qPCR)

This assay validates the functional activity of **ML115** by measuring the upregulation of a known STAT3 target gene.

- Cell Line: HT-1080 cells.
- Reagents:
 - **ML115**.
 - RNA extraction kit.
 - cDNA synthesis kit.
 - qPCR master mix (e.g., SYBR Green-based).
 - Primers for BCL3 and a housekeeping gene (e.g., GAPDH).
- Protocol:
 - Cell Treatment: Seed HT-1080 cells and treat with **ML115** at a concentration equivalent to its EC50 for 24 hours.
 - RNA Extraction: Isolate total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's instructions.
 - cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
 - qPCR:
 - Set up qPCR reactions using the synthesized cDNA, BCL3 primers, housekeeping gene primers, and qPCR master mix.
 - Perform the qPCR on a real-time PCR instrument. A representative thermal cycling program would be: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C

for 1 min.

- Data Analysis: Calculate the relative expression of BCL3 using the $\Delta\Delta C_t$ method, normalizing to the housekeeping gene and comparing the **ML115**-treated sample to the vehicle-treated control.

Cell Viability Assay (MTT Assay)

This assay is used to assess any potential cytotoxic effects of **ML115**.

- Cell Lines: HT-1080 and NIH-3T3 cells.
- Reagents:
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
 - Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
 - 96-well plates.
- Protocol:
 - Cell Seeding and Treatment: Seed cells in 96-well plates and treat with a range of **ML115** concentrations for 24-48 hours.
 - MTT Addition: Add 10 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
 - Solubilization: Add 100 μ L of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
 - Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
 - Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.

Conclusion

ML115 is a potent, selective, and cell-active chemical probe for the activation of the STAT3 signaling pathway.^[1] Its well-characterized profile, including a low nanomolar EC50 for STAT3 and high selectivity over related pathways, makes it an exceptional tool for investigating the roles of STAT3 in health and disease.^[1] The detailed experimental protocols and workflows provided in this guide are intended to facilitate the adoption and effective use of **ML115** by the scientific community, ultimately advancing our understanding of STAT3 biology and its potential as a therapeutic target.

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References

- 1. bpsbioscience.com [bpsbioscience.com]
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